REACTION_CXSMILES
|
[CH:1](=[C:3]1[CH2:8][C:7]2[CH2:9][CH:4]1[CH2:5][CH:6]=2)[CH3:2].[CH2:10]=[CH:11][CH3:12].C=C.C1(/C=C/C=C/C2C=CC=CC=2)C=CC=CC=1.B(C1C(F)=C(F)C(F)=C(F)C=1F)(C1C(F)=C(F)C(F)=C(F)C=1F)C1C(F)=C(F)C(F)=C(F)C=1F>C1(C)C=CC=CC=1>[CH2:1]=[CH2:2].[CH2:10]=[CH:11][CH3:12].[CH:1](=[C:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)[CH3:2] |f:6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
alkanes
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-ethylidene-1-norbornene
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)=C1C2CC=C(C1)C2
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
rac-[1,2-ethanediylbis(1-(2-methyl-4-phenyl)indenyl)]zirconium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)\C=C\C=C\C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
CUSTOM
|
Details
|
are removed under reduced pressure in order
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C=C.C=CC.C(C)=C1C2C=CC(C1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |